4,7-Dihydro-1,3-dioxepine
Overview
Description
4,7-Dihydro-1,3-dioxepine is a heterocyclic compound characterized by a seven-membered ring containing two oxygen atoms. This compound is of significant interest in organic synthesis due to its unique structure and reactivity. It serves as an intermediate in the preparation of various biologically active compounds and materials.
Mechanism of Action
Target of Action
4,7-Dihydro-1,3-dioxepine is a chemical compound that primarily targets the oxidation process . It is involved in the initiated oxidation of cycloolefins .
Mode of Action
The compound interacts with its targets through a process known as initiated oxidation . During this process, the continuation of chains is realized due to the abstraction of a hydrogen atom by the peroxyl radical from the CH bond of the cycloolefin weakened by conjugation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidation process . The compound’s interaction with this pathway results in the formation of optically active aldehydes .
Pharmacokinetics
It’s known that the compound undergoes initiated oxidation with molecular oxygen in the liquid phase .
Result of Action
The action of this compound results in the formation of optically active aldehydes . These aldehydes are formed as a result of the compound’s interaction with the oxidation process .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The initiated oxidation of the compound with molecular oxygen is carried out in the liquid phase at 323 K . The process is monitored using an automated microvolume meter with constant regulation of oxygen pressure .
Biochemical Analysis
Biochemical Properties
4,7-Dihydro-1,3-dioxepine plays a crucial role in biochemical reactions, particularly in the formation of optically active aldehydes through hydroformylation . It interacts with various enzymes and proteins, facilitating the formation of complex heterocycles. For instance, it has been observed to undergo catalytic three-component ylide formation/cycloaddition reactions, which are essential for the synthesis of chiral molecules . These interactions highlight the compound’s versatility and importance in biochemical synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can affect the stability and degradation of cellular components, thereby impacting overall cell health
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been found to participate in enzyme inhibition and activation, which are critical for regulating biochemical pathways . The compound’s ability to form ylides and undergo cycloaddition reactions further underscores its significance in molecular synthesis . These mechanisms are pivotal for understanding its role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of oxidizing agents . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. These findings are essential for optimizing its use in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to facilitate beneficial biochemical reactions without causing significant adverse effects . At higher doses, it can exhibit toxic properties, leading to cellular damage and other adverse outcomes. Understanding these dosage effects is crucial for its safe and effective application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in hydroformylation and cycloaddition reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are vital for maintaining cellular homeostasis and facilitating complex biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding the transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,7-Dihydro-1,3-dioxepine can be synthesized through several methods. One notable method involves the catalytic three-component tandem [4 + 3]-cycloaddition of aldehydes and α-diazoacetates with β,γ-unsaturated α-ketoesters. This reaction is facilitated by a bimetallic catalytic system comprising Rhodium (II) salt and a chiral N,N’-dioxide–Samarium (III) complex. The reaction proceeds smoothly at low temperatures (around -20°C) in dichloromethane, yielding chiral 4,5-dihydro-1,3-dioxepines with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials such as 1,4-butenediol. The process may include steps like cyclization and oxidation under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dihydro-1,3-dioxepine undergoes various chemical reactions, including oxidation, hydroformylation, and cycloaddition.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).
Hydroformylation: This reaction involves the addition of a formyl group to the compound, facilitated by Rhodium (I) complexes with chiral phosphine-phosphite ligands.
Major Products:
Scientific Research Applications
4,7-Dihydro-1,3-dioxepine finds applications in multiple scientific fields:
Comparison with Similar Compounds
4,7-Dihydro-1,3-dioxepine can be compared with other similar compounds such as:
2,2-Dimethyl-4,7-dihydro-1,3-dioxepine: This compound has similar reactivity but differs in its substituent groups, which can affect its chemical behavior.
2-Isopropyl-4,7-dihydro-1,3-dioxepine: This derivative is used in similar applications but may exhibit different physical and chemical properties due to the presence of the isopropyl group.
The uniqueness of this compound lies in its ability to form highly enantioselective products under specific catalytic conditions, making it a valuable compound in asymmetric synthesis .
Properties
IUPAC Name |
4,7-dihydro-1,3-dioxepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-6-3-1/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKUAUDFCNFLBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202517 | |
Record name | 1,3-Dioxepin, 4,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-32-3 | |
Record name | 4,7-Dihydro-1,3-dioxepin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,3-dioxepin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxepin, 4,7-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4,7-Dihydro-1,3-dioxepin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,7-Dihydro-1,3-dioxepin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47ELU9SUW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 4,7-dihydro-1,3-dioxepine derivatives?
A: A common synthetic route to 4,7-dihydro-1,3-dioxepines involves the condensation reaction between a dialdehyde or a ketoaldehyde and a diol. For instance, 2-propyl-4,7-dihydro-1,3-dioxepine can be synthesized using butyraldehyde and (cis)-2-butene-1,4-diol in the presence of citric acid as a catalyst [].
Q2: What unique reactivity does the this compound ring system offer?
A: The this compound ring system can undergo interesting transformations. For example, under basic conditions, 4,7-dihydro-1,3-dioxepines can isomerize to their 4,5-dihydro counterparts. These isomers can be protonated to form 1,3-dioxepan-4-ylium ions, which upon thermal fragmentation and recyclization, yield substituted tetrahydrofuran-3-carbaldehydes [].
Q3: Has the this compound scaffold been explored in the context of asymmetric synthesis?
A: Yes, researchers have successfully synthesized enantiomerically pure this compound derivatives. For example, (–)-5-((4R,5R)-5-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4,7-dihydro-1,3-dioxepine was synthesized and characterized using various spectroscopic techniques [].
Q4: Are there any computational studies investigating the reactivity of 4,7-dihydro-1,3-dioxepines?
A: Density Functional Theory (DFT) studies have been conducted to elucidate the mechanism of copper(I)-catalyzed cyclopropanation reactions using 2,2-dimethyl-4,7-dihydro-1,3-dioxepine as a substrate. These studies shed light on the energetics of different reaction pathways and the role of the copper catalyst [].
Q5: Are there any known applications of this compound derivatives?
A: Research suggests that certain this compound derivatives, specifically 2-(1,1,4-trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepine, possess a fresh fragrance and have potential applications in hair care and textile industries [].
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